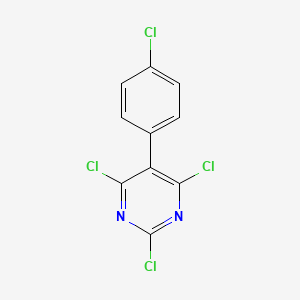

2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine

Description

2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine (CAS Ref: 10-F719483) is a halogenated pyrimidine derivative characterized by a central pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, along with a 4-chlorophenyl group at position 3.

Properties

IUPAC Name |

2,4,6-trichloro-5-(4-chlorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4N2/c11-6-3-1-5(2-4-6)7-8(12)15-10(14)16-9(7)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYSOTZPLIGQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(N=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4-chlorobenzonitrile with trichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of 2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine is a chlorinated pyrimidine derivative with three chlorine atoms at the 2, 4, and 6 positions and a para-chlorophenyl group at the 5 position. The presence of multiple chlorine substituents enhances its reactivity and potential utility in various chemical applications. It is a versatile chemical compound widely used in scientific research.

Chemical Properties and Reactivity

The chemical behavior of 2,4,6-trichloro-5-(4-chlorophenyl)pyrimidine is influenced by its electrophilic nature, which is due to the electron-withdrawing chlorine atoms. It can undergo nucleophilic substitutions where nucleophiles attack the carbon atoms adjacent to the chlorine substituents. For example, reactions with bases like DABCO (1,4-diazabicyclo[2.2.2]octane) can lead to the formation of various derivatives through substitution reactions at the chlorinated positions.

Scientific Research

2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine finds applications in various scientific fields. Studies focusing on the interactions of 2,4,6-trichloro-5-(4-chlorophenyl)pyrimidine with biological molecules are crucial for understanding its potential therapeutic effects. Interaction studies may include evaluating binding affinities with enzymes or receptors involved in disease processes. Such studies help elucidate mechanisms of action and guide further modifications for improved efficacy.

Biological Activities

Pyrimidine derivatives, including 2,4,6-trichloro-5-(4-chlorophenyl)pyrimidine, have been studied for their biological activities. Many pyrimidines exhibit antimicrobial properties and potential therapeutic effects against various diseases. Research indicates that modifications in the pyrimidine structure can lead to enhanced activity against bacterial and fungal strains. The specific biological activity of this compound may depend on its ability to interact with biological targets such as enzymes or receptors.

Structural Variations and Comparison

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2,4-Dichloro-5-(4-chlorophenyl)pyrimidine | Two chlorine atoms at positions 2 and 4 | Less reactive than its trichloro counterpart |

| 2,4,5-Trichloropyrimidine | Three chlorine atoms at positions 2, 4, and 5 | Different substitution pattern affecting reactivity |

| 2-Chloro-5-(4-chlorophenyl)pyrimidine | One chlorine atom at position 2 | Lower chlorination leads to reduced reactivity |

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Pyrazolo[3,4-d]pyrimidines: PP1, PP2, and PP3

PP2 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine)

- Structure: Differs by the presence of an amino group at position 4, a t-butyl group at position 7, and a pyrazolo-fused ring.

- Activity : PP2 is a selective Src-family tyrosine kinase inhibitor. In neutrophil migration assays, PP2 reversed antithrombin-induced inhibition at 10 µM, comparable to PP1 but distinct from PP3, which targets EGFR .

- Key Insight : The 4-chlorophenyl group enhances target specificity, as PP2 outperforms PP3 (lacking this substituent) in Src kinase inhibition .

Comparison with Target Compound :

- The target lacks the amino and t-butyl groups critical for PP2’s kinase inhibition. Chlorination at positions 2,4,6 may confer higher electrophilicity but reduce solubility compared to PP2’s polar amino group.

Anti-Arthritic Pyrazolo[1,5-a]pyrimidines

N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b

- Structure: Features a pyrazolo-fused pyrimidine core with a 4-chlorophenylamino group.

- Activity : Exhibits superior anti-arthritic activity attributed to the 4-chlorophenyl ring’s hydrophobic interactions .

- Key Insight : Para-chlorination on the phenyl group optimizes binding to inflammatory targets, a trend also observed in anti-inflammatory pyrimidines (e.g., compound 5d in ) .

Comparison with Target Compound :

Antibacterial Tetrahydropyrimido[4,5-d]pyrimidines

2-(4-Chlorophenyl)-1,3-di-(4-methoxyphenyl)-5-methyl-7-phenyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine

- Structure : A bicyclic system with 4-chlorophenyl and methoxyphenyl substitutions.

- Activity : Demonstrates antibacterial activity against Staphylococcus aureus and Escherichia coli, linked to the pyrimido[4,5-d]pyrimidine core and substituent hydrophobicity .

- Key Insight : Cyclization into fused systems enhances antibacterial efficacy, likely by improving membrane penetration.

Comparison with Target Compound :

- The target’s monocyclic structure and trichloro substitutions may reduce bioavailability compared to this bicyclic derivative.

Structural and Functional Analysis

Substituent Effects on Activity

*Percentage inhibition at specified dose.

Role of 4-Chlorophenyl Group

Biological Activity

2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C10H5Cl3N2

- Molecular Weight : 253.52 g/mol

- CAS Number : 60703-48-2

The compound's structure features multiple chlorine substituents, which contribute to its electrophilic nature and influence its interaction with biological targets.

The biological activity of 2,4,6-trichloro-5-(4-chlorophenyl)pyrimidine is primarily attributed to its ability to interact with various molecular targets within cells. The presence of chlorine atoms enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. This may lead to the inhibition of specific enzymes or receptors involved in critical cellular pathways.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrimidine derivatives, including 2,4,6-trichloro-5-(4-chlorophenyl)pyrimidine. The compound has shown promising activity against a range of microbial strains.

Case Studies and Research Findings

-

Antibacterial Activity :

- In a study evaluating various pyrimidine derivatives, 2,4,6-trichloro-5-(4-chlorophenyl)pyrimidine demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .

- Table 1 summarizes the antibacterial activity against selected strains:

Microbial Strain Zone of Inhibition (mm) Comparison Drug Staphylococcus aureus 18 Ciprofloxacin Escherichia coli 16 Amoxicillin Pseudomonas aeruginosa 15 Gentamicin - Antifungal Activity :

Structure-Activity Relationship (SAR)

Research indicates that the presence of multiple chlorine atoms significantly enhances the biological activity of pyrimidine derivatives. The SAR studies suggest that modifications in substituents on the phenyl ring can lead to variations in potency and selectivity against microbial targets. For instance:

- Compounds with electron-withdrawing groups (like Cl) at specific positions on the phenyl ring exhibited increased antimicrobial activity .

Toxicity Profile

While exploring biological activities, it is crucial to assess toxicity. Preliminary toxicity assessments suggest that while 2,4,6-trichloro-5-(4-chlorophenyl)pyrimidine exhibits effective antimicrobial properties, it also necessitates careful evaluation due to potential cytotoxic effects observed at higher concentrations .

Q & A

Basic Questions

Q. What safety protocols are critical when handling 2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves, protective eyewear, and lab coats. Perform reactions in a fume hood to avoid inhalation of volatile byproducts. Chlorinated compounds may release toxic gases (e.g., HCl), so real-time gas monitoring is advised. Post-experiment, segregate waste into halogenated and non-halogenated categories for professional disposal to minimize environmental contamination .

Q. What synthetic routes are commonly used to prepare halogenated pyrimidines like 2,4,6-Trichloro-5-(4-chlorophenyl)pyrimidine?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : React 5-(4-chlorophenyl)pyrimidine with PCl₅ or POCl₃ under controlled heating to introduce chlorine atoms at positions 2, 4, and 6 .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to attach the 4-chlorophenyl group to a pre-halogenated pyrimidine core. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) for regioselectivity .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments. Compare chemical shifts with computational predictions (e.g., DFT) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with chlorine atoms .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for research use) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated pyrimidines?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, orthorhombic crystal systems (e.g., Pbn21) with Z = 8 and cell parameters (a = 9.1156 Å, b = 14.1582 Å) can clarify chlorine positioning and π-π stacking trends. Data refinement using software like SHELX with R factors <0.055 ensures accuracy .

Q. What strategies address conflicting spectroscopic data for chlorinated pyrimidines?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational models (e.g., Gaussian DFT) to identify discrepancies in chemical shifts caused by solvent effects or tautomerism .

- Dynamic NMR : Use variable-temperature ¹H NMR to study conformational changes or slow-exchange processes in solution .

- Crystallographic Correlation : Overlay X-ray-derived torsion angles (e.g., C5–C6–C10–N2 = −56.5°) with predicted geometries to validate stereoelectronic effects .

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., C2 and C4 positions) prone to substitution. Solvent models (e.g., PCM) improve accuracy for polar aprotic solvents like DMF .

- Transition State Analysis : Locate energy barriers for Cl⁻ displacement using QM/MM simulations. Compare activation energies for different leaving groups (e.g., Cl vs. Br) .

Q. What experimental designs optimize regioselectivity in pyrimidine functionalization?

- Methodological Answer :

- Directing Groups : Install electron-withdrawing substituents (e.g., –NO₂) at specific positions to steer electrophilic attack. For example, a –CF₃ group at C5 enhances reactivity at C2 and C4 via inductive effects .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., from 60% to 85%) by using controlled microwave irradiation for Cl introduction .

Q. How can environmental impacts of chlorinated pyrimidine intermediates be assessed?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light or ozone to track decomposition products via LC-MS. Monitor persistent chlorinated byproducts (e.g., dioxins) .

- Adsorption Experiments : Use surface-enhanced Raman spectroscopy (SERS) to study interactions with indoor surfaces (e.g., silica or paint), which influence environmental fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.